molecular formula C13H24N2O2S B7584726 N-(3-ethylsulfanylcyclohexyl)morpholine-4-carboxamide

N-(3-ethylsulfanylcyclohexyl)morpholine-4-carboxamide

Cat. No.: B7584726
M. Wt: 272.41 g/mol
InChI Key: SPKRRZMOUNVFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylsulfanylcyclohexyl)morpholine-4-carboxamide, commonly known as LY278584, is a chemical compound that has gained significance in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of morpholine-4-carboxamide derivatives and is a potent inhibitor of a specific enzyme, which makes it an attractive candidate for drug development.

Mechanism of Action

LY278584 acts as an inhibitor of a specific enzyme, which is involved in various cellular processes. The inhibition of this enzyme by LY278584 leads to the disruption of these processes, resulting in the inhibition of cell growth and proliferation. This mechanism of action makes LY278584 a promising candidate for the treatment of various diseases, including cancer, viral infections, and fungal infections.
Biochemical and Physiological Effects:
LY278584 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce the replication of viruses, and inhibit the growth of fungi. LY278584 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

LY278584 has several advantages for use in lab experiments. It is a potent inhibitor of a specific enzyme, making it a valuable tool for studying the role of this enzyme in various cellular processes. LY278584 has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, the synthesis of LY278584 is a multi-step process, which may limit its availability and increase its cost.

Future Directions

LY278584 has significant potential for future research and development. Further studies are needed to explore its potential applications in the treatment of various diseases, including cancer, viral infections, and fungal infections. The development of new derivatives of LY278584 may also lead to the discovery of more potent inhibitors of the enzyme targeted by this compound. Additionally, the development of new synthesis methods for LY278584 may increase its availability and reduce its cost, making it more accessible for research and development.

Synthesis Methods

The synthesis of LY278584 involves a multi-step process that starts with the reaction of 3-ethylthiophene with cyclohexylamine to form N-(3-ethylsulfanyl)cyclohexylamine. This intermediate is then reacted with morpholine-4-carboxylic acid to produce the final product, LY278584. The synthesis of LY278584 has been optimized to achieve high yields and purity, making it suitable for various applications.

Scientific Research Applications

LY278584 has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of a specific enzyme, which makes it a promising candidate for the treatment of various diseases. LY278584 has been shown to have anticancer, antiviral, and antifungal properties, making it a versatile compound for drug development.

Properties

IUPAC Name

N-(3-ethylsulfanylcyclohexyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2S/c1-2-18-12-5-3-4-11(10-12)14-13(16)15-6-8-17-9-7-15/h11-12H,2-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKRRZMOUNVFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCCC(C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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